molecular formula C29H30N4O B10956607 (4-benzylpiperidin-1-yl)(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

(4-benzylpiperidin-1-yl)(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10956607
M. Wt: 450.6 g/mol
InChI Key: HIIPVTKDIXJMCF-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C29H30N4O

Molecular Weight

450.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C29H30N4O/c1-20-27-25(29(34)32-16-14-22(15-17-32)18-21-8-4-2-5-9-21)19-26(23-12-13-23)30-28(27)33(31-20)24-10-6-3-7-11-24/h2-11,19,22-23H,12-18H2,1H3

InChI Key

HIIPVTKDIXJMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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